N-(3-ACETYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
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Overview
Description
N-(3-Acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an acetylphenyl group, a fluorobenzenesulfonyl group, and a piperazine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of aniline derivatives, followed by sulfonylation and piperazine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-Acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-4-(4-fluorophenoxy)benzamide
- N-(3-Acetylphenyl)-4-(decyloxy)benzamide
- 4-Acetylphenyl N-(3-fluorophenyl)carbamate
Uniqueness
N-(3-Acetylphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-15(25)16-3-2-4-18(13-16)22-20(26)14-23-9-11-24(12-10-23)29(27,28)19-7-5-17(21)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMTBMTCQYHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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